![molecular formula C21H36O4Si B12637936 Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane CAS No. 921200-39-7](/img/structure/B12637936.png)
Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane is a silicon-based compound with the molecular formula C({13})H({22})O(_{4})Si. It is known for its reactivity in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of a methoxyphenyl group and an oct-1-en-2-yl group attached to a silicon atom, which is further bonded to three ethoxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane typically involves the reaction of 4-methoxyphenylmagnesium bromide with triethoxysilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Halogenated or alkylated silanes.
Applications De Recherche Scientifique
Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound can be used to modify surfaces of biological materials, enhancing their properties for specific applications.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism of action of Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane involves its ability to form covalent bonds with other molecules through its silicon atom. The ethoxy groups can be hydrolyzed to form silanols, which can then condense with other silanols or hydroxyl groups on surfaces, forming strong siloxane bonds. This property makes it useful in surface modification and the creation of durable materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethoxy(4-methoxyphenyl)silane: Similar structure but lacks the oct-1-en-2-yl group.
Triethoxy(phenyl)silane: Similar structure but lacks both the methoxy and oct-1-en-2-yl groups.
Triethoxy(octyl)silane: Similar structure but lacks the methoxyphenyl group.
Uniqueness
Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane is unique due to the presence of both the methoxyphenyl and oct-1-en-2-yl groups, which confer specific reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
921200-39-7 |
|---|---|
Formule moléculaire |
C21H36O4Si |
Poids moléculaire |
380.6 g/mol |
Nom IUPAC |
triethoxy-[1-(4-methoxyphenyl)oct-1-en-2-yl]silane |
InChI |
InChI=1S/C21H36O4Si/c1-6-10-11-12-13-21(18-19-14-16-20(22-5)17-15-19)26(23-7-2,24-8-3)25-9-4/h14-18H,6-13H2,1-5H3 |
Clé InChI |
ILDFSENVWNJIHG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=CC1=CC=C(C=C1)OC)[Si](OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (3R)-3-[(3-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B12637853.png)
![2-Thiophenemethanamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B12637856.png)
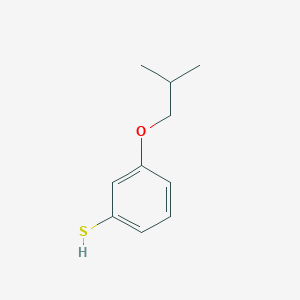
![1,5-Bis[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12637877.png)
![N-{[2-(Cyclobutanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide](/img/structure/B12637885.png)
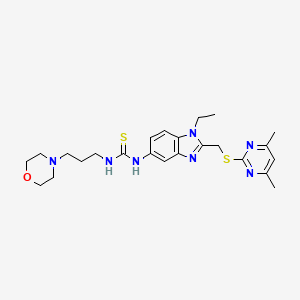
![8-oxo-3,9-Diazaspiro[5.5]undecane-3-carboxylic acid methyl ester](/img/structure/B12637891.png)

![6-Amino-2-(methylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B12637921.png)
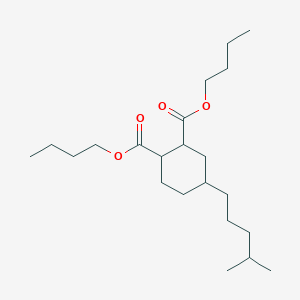
![2-[3-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12637945.png)
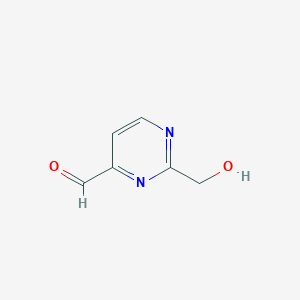
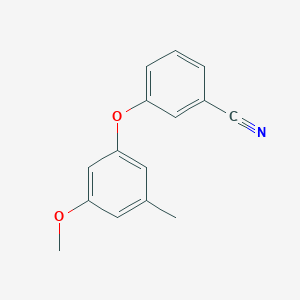
![4-Hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B12637962.png)
